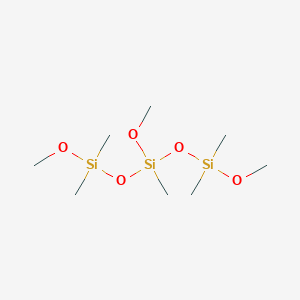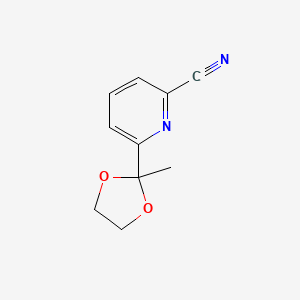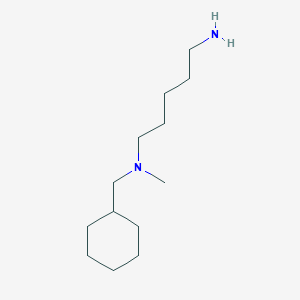
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is a complex peptide compound that combines the amino acids phenylalanine, asparagine, and tryptophan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The activated amino acids are then sequentially coupled to form the desired peptide chain.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the amide bonds, leading to the formation of amines.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Amines from the reduction of amide bonds.
Substitution: Halogenated derivatives of phenylalanine.
Applications De Recherche Scientifique
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalaninamide: A simpler peptide with only phenylalanine and amide groups.
L-Asparaginyl-D-tryptophyl-: A peptide containing asparagine and tryptophan residues.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is unique due to its combination of three distinct amino acids, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
201225-56-1 |
|---|---|
Formule moléculaire |
C24H28N6O4 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H28N6O4/c25-17(12-21(26)31)23(33)30-20(11-15-13-28-18-9-5-4-8-16(15)18)24(34)29-19(22(27)32)10-14-6-2-1-3-7-14/h1-9,13,17,19-20,28H,10-12,25H2,(H2,26,31)(H2,27,32)(H,29,34)(H,30,33)/t17-,19-,20+/m0/s1 |
Clé InChI |
QXUODOUDJPSNSC-YSIASYRMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
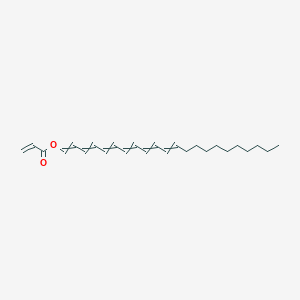
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
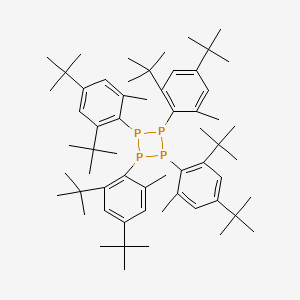
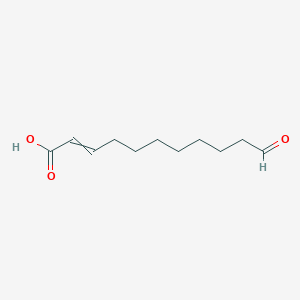


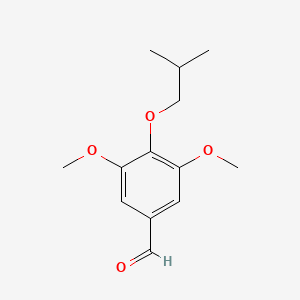
silane](/img/structure/B12561348.png)

